Methyl 2-[3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yloxy]propanoate

Physicochemical profiling Drug-likeness Membrane permeability

Procure CAS 300674-18-4 to leverage its pre-existing multi-target selectivity fingerprint across 5 therapeutically distinct assays (ST2/IL1RL1, CDC25B-CDK2/CyclinA, GPR151, FBW7, MITF), saving 4–6 weeks of primary HTS cycle time. Its experimentally measured logP (2.89) and logSw (−3.05) provide a calibrated reference for oral drug-like benzofuran library design. The racemic nature enables immediate chiral resolution for stereochemistry–activity relationship (SAR) studies, while the dual-ester configuration offers tunable hydrolytic stability for pro-drug exploration.

Molecular Formula C16H18O6
Molecular Weight 306.314
CAS No. 300674-18-4
Cat. No. B2983424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yloxy]propanoate
CAS300674-18-4
Molecular FormulaC16H18O6
Molecular Weight306.314
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(C)C(=O)OC)C
InChIInChI=1S/C16H18O6/c1-5-20-16(18)14-9(2)22-13-7-6-11(8-12(13)14)21-10(3)15(17)19-4/h6-8,10H,5H2,1-4H3
InChIKeySKSXEVFSOBUCEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 30 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-[3-(Ethoxycarbonyl)-2-Methylbenzo[b]Furan-5-Yloxy]Propanoate (CAS 300674-18-4): A ChemDiv Screening Benzofuran with Multi-Target HTS Exposure


Methyl 2-[3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yloxy]propanoate (CAS 300674-18-4, ChemDiv ID 3570-0374) is a fully synthetic, racemic benzofuran derivative (C₁₆H₁₈O₆, MW 306.31) . It belongs to the 2-methyl-3-alkoxycarbonyl-benzo[b]furan-5-yloxy propanoate subclass, a chemotype that has appeared in patent filings for hepatitis C antiviral programs [1]. The compound is catalogued as a screening-grade small molecule, typically supplied at ≥95% purity, and is designated exclusively for non-human research use . Its physicochemical profile (logP 2.89, logD 2.89, logSw −3.05, PSA 56.9 Ų) places it within Lipinski-compliant oral drug-like space, distinguishing it from heavier, more lipophilic benzofuran analogs .

Why In-Class Benzofuran Propanoates Cannot Be Interchanged with CAS 300674-18-4 Without Differential Risk


Benzofuran-5-yloxy propanoates sharing the C₁₆H₁₈O₆ formula are not functionally equivalent. The target compound is distinguished by its specific 2-methyl-3-ethoxycarbonyl substitution pattern on the benzofuran core and a 5-yloxy methyl propanoate side chain—a combination that produces a measured logP of 2.89 and logSw of −3.05 . The closest cataloged analog, the 6-bromo derivative (CAS 315237-29-7, C₁₅H₁₅BrO₆, MW 371.18), introduces a heavy halogen that increases molecular weight by 65 Da and logP by an estimated ~0.5–0.8 units, fundamentally altering membrane partitioning and target engagement potential . Further, the target compound carries an ethyl ester at the 3-position and a methyl ester on the propanoate side chain—a dual-ester configuration that modulates both hydrolytic stability and pro-drug potential relative to the free acid form (2-{[3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid) . Substitution without quantitative reconciliation of these parameters carries risk of altered solubility, permeability, and off-target profiles.

Quantitative Differentiating Evidence: CAS 300674-18-4 vs. Closest Structural Analogs


Physicochemical Differentiation: LogP, LogD, and Aqueous Solubility vs. 6-Bromo Analog

The target compound (CAS 300674-18-4) exhibits a measured logP of 2.89, logD (pH 7.4) of 2.89, and logSw of −3.05, with a polar surface area of 56.9 Ų and 8 hydrogen bond acceptors . These values place it within optimal oral drug-like space (Lipinski Rule of Five compliant). In contrast, the closest commercially cataloged analog—the 6-bromo derivative (CAS 315237-29-7, C₁₅H₁₅BrO₆, MW 371.18)—introduces a bromine substituent that increases molecular weight by approximately 65 Da and elevates lipophilicity (estimated logP increase of 0.5–0.8 log units based on the Hansch π constant for aromatic Br of +0.86), with a commensurate decrease in aqueous solubility . The heavier halogen also increases the compound's polar surface area contribution and alters its H-bond acceptor profile. For screening programs where balanced solubility-permeability is critical (e.g., cellular target engagement assays), the non-halogenated target compound offers distinctively more favorable physicochemical parameters.

Physicochemical profiling Drug-likeness Membrane permeability ADME prediction

Ester Configuration Differentiation: Dual Methyl/Ethyl Ester vs. Free Acid Analog

CAS 300674-18-4 carries two distinct ester moieties: an ethyl ester at the benzofuran 3-position and a methyl ester on the 5-yloxy propanoate side chain . The corresponding free acid analog—2-{[3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid (MFCD01847523)—replaces the terminal methyl ester with a carboxylic acid, introducing a formal negative charge at physiological pH, dramatically increasing aqueous solubility, and reducing passive membrane permeability . The dual-ester configuration of the target compound provides intermediate lipophilicity (logD 2.89) and resistance to ionization-dependent solubility limitations, making it more suitable for cell-based assays where intracellular access is required. The free acid form, by contrast, would be expected to exhibit superior aqueous solubility but potentially limited membrane penetration, representing a distinct profile for biochemical (cell-free) vs. cellular screening formats.

Prodrug design Esterase stability Carboxylic acid bioisosteres Membrane permeability

Multi-Target HTS Screening Exposure: Five Distinct Assay Systems vs. Single-Target Analogs

CAS 300674-18-4 has been screened in at least five distinct biochemical and cell-based high-throughput assays spanning diverse target classes: (i) ST2/IL1RL1 interleukin-1 receptor-like 1 inhibitor primary screening ; (ii) CDC25B-CDK2/CyclinA interaction inhibition (MScreen, University of Michigan) ; (iii) GPR151 orphan GPCR activator cell-based assay (Scripps Research Institute) ; (iv) FBW7 ubiquitin ligase activator AlphaScreen ; and (v) MITF transcription factor inhibitor AlphaScreen . This breadth of assay exposure across receptor, enzyme, protein-protein interaction, and transcription factor targets is uncommon for a single screening library compound. By comparison, most cataloged benzofuran-5-yloxy propanoate analogs (e.g., the 6-bromo derivative CAS 315237-29-7, the 2-phenyl derivative CAS 300674-54-8) have only been reported in single-assay or single-target contexts . The multi-assay screening history of CAS 300674-18-4 means that primary screening data—whether active or inactive—exists for five therapeutically relevant targets, providing a pre-existing selectivity fingerprint that a new procurement can leverage for counter-screening or target deconvolution without repeating primary HTS campaigns.

High-throughput screening Polypharmacology Target engagement Orphan GPCR

Racemic Nature as a Defined Starting Point for Chiral Resolution vs. Single-Enantiomer Analogs

CAS 300674-18-4 is explicitly designated as a racemic mixture by its primary supplier (ChemDiv stereochemical annotation: 'RACEMIC MIXTURE') . This is a consequence of the chiral center at the propanoate α-carbon (C-2 of the propanoate moiety). The racemic nature is a defined, documented attribute—not an unspecified or uncontrolled property. In contrast, several close analogs in the same ChemDiv catalog series (e.g., ethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate, CAS registry not assigned) are annotated as 'ACHIRAL,' lacking this stereochemical dimension entirely . For procurement decisions in medicinal chemistry programs, a defined racemate provides a clear starting point for enantiomeric separation and differential activity assessment, whereas single-enantiomer analogs or achiral compounds preclude this structure–activity relationship (SAR) exploration path. The racemic designation also implies that any observed biological activity in screening represents the combined effect of both enantiomers, with the potential for one enantiomer to possess significantly higher target affinity than the other—a well-established phenomenon in chiral drug discovery.

Chiral resolution Stereochemistry Enantiomeric purity Lead optimization

Procurement-Relevant Application Scenarios for Methyl 2-[3-(Ethoxycarbonyl)-2-Methylbenzo[b]Furan-5-Yloxy]Propanoate (CAS 300674-18-4)


Multi-Target Counter-Screening and Selectivity Profiling in Hit-to-Lead Campaigns

For medicinal chemistry teams advancing a benzofuran-based hit, CAS 300674-18-4 offers a pre-existing selectivity fingerprint across five therapeutically distinct targets (ST2/IL1RL1, CDC25B-CDK2/CyclinA, GPR151, FBW7, MITF), as documented in the Chemsrc bioassay registry . Procuring this compound for counter-screening eliminates the need to commission de novo primary HTS against these targets, conservatively saving 4–6 weeks of screening cycle time and associated reagent costs. Teams working on IL-33/ST2 axis inhibitors, CDK interaction disruptors, or orphan GPCR modulators can use this existing multi-assay exposure to rapidly assess target selectivity before committing to analog synthesis.

Physicochemical Benchmarking for Benzofuran Library Design with Controlled Lipophilicity

With experimentally measured logP (2.89), logD (2.89), and logSw (−3.05), CAS 300674-18-4 serves as a well-characterized reference point for designing benzofuran libraries within optimal oral drug-like space . Compared to brominated analogs (estimated logP ~3.4–3.7), this compound occupies a 'sweet spot' of moderate lipophilicity that balances solubility and permeability. Computational chemists and library designers can use these measured values to calibrate in silico prediction models for the benzofuran-5-yloxy propanoate series, reducing reliance on calculated descriptors that may deviate from experimental reality for this chemotype.

Racemic Lead Scaffold for Enantiomer Resolution and Differential Activity Studies

The documented racemic nature of CAS 300674-18-4 makes it an appropriate starting scaffold for chiral resolution studies . Procuring the racemate enables analytical or preparative chiral HPLC separation to isolate individual enantiomers, followed by differential activity testing across the five documented assay systems. This application is specifically relevant for teams exploring stereochemistry–activity relationships (SAR) in benzofuran-based programs, where one enantiomer may exhibit significantly enhanced target engagement. Achiral analogs in the series cannot support this research direction.

Patent-Landscape Positioning for HCV Antiviral Discovery Programs

The benzofuran-5-yloxy propanoate chemotype—of which CAS 300674-18-4 is a representative member—features in patent WO2004041201A2 (Bristol-Myers Squibb) claiming benzofuran derivatives for hepatitis C virus (HCV) treatment [1]. For industrial HCV drug discovery teams, this compound provides a non-infringing, commercially available screening analog for probing the benzofuran HCV pharmacophore. It allows exploration of structure–activity relationships around the benzofuran C-2 (methyl), C-3 (ethoxycarbonyl), and C-5 (propanoate ester) positions without accessing proprietary compound collections, facilitating freedom-to-operate assessments and novel scaffold hopping strategies.

Quote Request

Request a Quote for Methyl 2-[3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yloxy]propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.